N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that features a fluorinated indole structure. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. The addition of a fluorine atom enhances the compound’s chemical properties, making it a valuable subject for research and application in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-fluoro-1H-indole with hydroxylamine under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as catalytic oxidative cross-coupling reactions. For instance, an iron chloride-catalyzed approach can be employed, where 6-fluoro-1H-indole reacts with appropriate precursors in a controlled environment to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins such as Pin1, forming strong hydrogen bonds that enhance its stability and activity . This interaction can disrupt cellular processes, leading to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives: These compounds share the fluorinated indole structure and exhibit similar biological activities.
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another fluorinated indole derivative with potent anticancer properties.
Uniqueness
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its fluorine atom enhances its chemical stability and reactivity, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H |
InChI Key |
CJKVHPKJDNKHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=NO |
Origin of Product |
United States |
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